Lipophilicity: 2-(4-Allylpiperazin-1-yl)pyridin-3-amine Is >12‑Fold More Lipophilic than Its Des-Allyl Analog
In a head-to-head comparison of computed octanol-water partition coefficients, 2-(4-allylpiperazin-1-yl)pyridin-3-amine exhibits an XLogP3 value of 1.1, whereas the direct des-allyl comparator, 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5), has a reported Log P of 0.093 [1][2]. This >1 log unit increase—equivalent to a >12‑fold higher predicted distribution into the organic phase—is a fundamental determinant for passive membrane crossing and lipophilic binding site engagement.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5): Log P = 0.093 [2] |
| Quantified Difference | ΔLogP ≈ +1.0 (>12‑fold increase in theoretical partition coefficient) |
| Conditions | Computed property values from chemoinformatics databases using XLogP3/LogP algorithms; not experimentally determined by shake-flask method. |
Why This Matters
This property divergence directly impacts compound selection when designing a series for structure-activity relationship (SAR) studies where balanced lipophilicity is critical for target engagement and off-target profiling.
- [1] Kuujia.com. Cas no 2092103-27-8. Computed Properties: XLogP3 1.1. URL: https://www.kuujia.com/cas-2092103-27-8.html (accessed 2026-05-08). View Source
- [2] Chembase.cn. 2-(piperazin-1-yl)pyridin-3-amine (CAS 87394-62-5). Computed Properties: Log P 0.093. URL: https://www.chembase.cn/molecule-114728.html (accessed 2026-05-08). View Source
